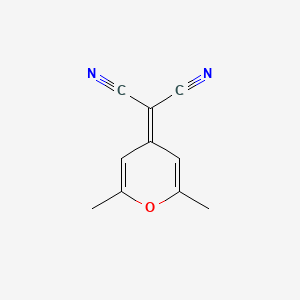

Propanedinitrile, (2,6-dimethyl-4H-pyran-4-ylidene)-

説明

Propanedinitrile, (2,6-dimethyl-4H-pyran-4-ylidene)- is a useful research compound. Its molecular formula is C10H8N2O and its molecular weight is 172.18 g/mol. The purity is usually 95%.

The exact mass of the compound Propanedinitrile, (2,6-dimethyl-4H-pyran-4-ylidene)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Propanedinitrile, (2,6-dimethyl-4H-pyran-4-ylidene)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propanedinitrile, (2,6-dimethyl-4H-pyran-4-ylidene)- including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Propanedinitrile, (2,6-dimethyl-4H-pyran-4-ylidene)-, also known by its chemical structure and PubChem CID 119915, is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields.

Synthesis of the Compound

The synthesis of 4H-pyran derivatives, including Propanedinitrile, typically involves multi-component reactions (MCRs). These reactions combine multiple reactants in a single step to produce high-yield compounds with minimal synthetic effort. The reaction generally involves malononitrile and aldehydes under specific conditions, often using catalysts like N-methylmorpholine (NMM) .

Antimicrobial Properties

Research indicates that 4H-pyran derivatives exhibit significant antimicrobial activity. A study evaluated various synthesized 4H-pyran compounds against Mycobacterium bovis (BCG) and demonstrated promising results. The compounds showed relatively good activity levels, indicating their potential as antimicrobial agents .

Table 1: Antimicrobial Activity of 4H-Pyran Derivatives

| Compound | Organism Tested | Activity Level |

|---|---|---|

| Propanedinitrile derivative | Mycobacterium bovis | Moderate to High |

| Other 4H-Pyrans | Various Bacteria | Variable |

Antifungal Activity

In addition to antibacterial properties, 4H-pyrans have also been evaluated for antifungal activity. The results indicated that these compounds could inhibit fungal growth effectively, which is crucial for developing new antifungal therapies .

Other Biological Activities

Beyond antimicrobial effects, 4H-pyrans are noted for their diverse pharmacological properties:

- Antitumor Activity : Some derivatives have shown potential in inhibiting tumor growth.

- Antiviral Effects : There is evidence supporting their use against various viral infections.

- Anti-inflammatory Properties : Certain compounds have demonstrated the ability to reduce inflammation in biological systems .

Case Studies and Research Findings

Several studies have provided insights into the biological efficacy of Propanedinitrile and related compounds:

- Study on Antimicrobial Resistance : A recent investigation explored the resistance patterns of bacteria treated with 4H-pyran derivatives. The findings revealed that these compounds could reduce resistance levels when used in combination with traditional antibiotics .

- In Vivo Studies : Animal model studies have shown that certain 4H-pyran derivatives significantly reduce tumor size and improve survival rates in cancer models .

- Mechanistic Insights : Research has indicated that some pyran derivatives act on specific cellular pathways involved in cell proliferation and apoptosis, suggesting a targeted mechanism of action .

特性

IUPAC Name |

2-(2,6-dimethylpyran-4-ylidene)propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c1-7-3-9(4-8(2)13-7)10(5-11)6-12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYBUCJYJVULPHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C#N)C#N)C=C(O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2067373 | |

| Record name | Propanedinitrile, (2,6-dimethyl-4H-pyran-4-ylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2067373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28286-88-6 | |

| Record name | 4-Dicyanomethylene-2,6-dimethyl-4H-pyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28286-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanedinitrile, 2-(2,6-dimethyl-4H-pyran-4-ylidene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028286886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanedinitrile, 2-(2,6-dimethyl-4H-pyran-4-ylidene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanedinitrile, (2,6-dimethyl-4H-pyran-4-ylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2067373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Dicyanomethylene)-2,6-dimethyl-4H-pyran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural characteristics of DCM and how are they confirmed?

A1: DCM is characterized by its donor-acceptor structure, with a thiophene ring acting as the donor and a malononitrile group as the acceptor, linked by a pyranylidene bridge. [] This structure has been confirmed through various spectroscopic techniques, including ¹H NMR and ¹³C NMR. [] The molecule exhibits a strong charge-transfer character, which is influenced by the number of thiophene rings present. []

Q2: What are the primary applications of DCM in materials science?

A2: DCM is a promising material for organic light-emitting diodes (OLEDs) due to its red light emission properties. [, ] Its conjugated structure allows for efficient electron transport, making it suitable as an active material in OLED devices. [, ] Additionally, DCM-based conjugated microporous polymers (CMPs) show promise as metal-free heterogeneous photocatalysts for organic synthesis. []

Q3: How does computational chemistry contribute to understanding DCM's properties?

A3: Computational methods, such as density functional theory (DFT) and INDO/SCI, have been employed to investigate the ground and excited state properties of DCM. [] These calculations provide insights into the electronic structure, optical properties, and charge transfer characteristics of the molecule. [, ] For instance, theoretical calculations have been used to determine the pi-coherence length and Stoke's shift, which are crucial for understanding its photophysical behavior. []

Q4: How does the structure of DCM impact its photophysical properties?

A4: The donor-acceptor structure of DCM plays a significant role in its photophysical properties. The presence of the electron-donating thiophene ring and the electron-accepting malononitrile group facilitates intramolecular charge transfer upon excitation. [] This results in a red-shifted absorption and emission, making DCM suitable for red-light emission applications. [, ] The extent of conjugation and the nature of the substituents on the thiophene ring can further fine-tune the absorption and emission wavelengths. []

Q5: What are the potential advantages of using DCM-based CMPs as photocatalysts?

A5: DCM-based CMPs offer several advantages as heterogeneous photocatalysts. Firstly, their synthesis through organic base-catalyzed Knoevenagel reactions provides a more sustainable alternative to metal-catalyzed processes, reducing costs and simplifying product separation. [] Secondly, these CMPs possess inherent porosity, high stability, and a fully π-conjugated skeleton, contributing to their efficiency in photocatalysis. [] Lastly, they exhibit broad visible-light absorption, enabling them to utilize sunlight as an energy source for chemical transformations. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。